molecular formula C12H18N4OS2 B3019284 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea CAS No. 898461-80-8

1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea

Cat. No.: B3019284
CAS No.: 898461-80-8
M. Wt: 298.42
InChI Key: BHGHBHWAPJKLDD-UHFFFAOYSA-N
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Description

1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea typically involves the reaction of 5-(allylthio)-1,3,4-thiadiazole-2-amine with cyclohexyl isocyanate. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea can undergo various types of chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.

    Substitution: The allylthio group can be substituted with other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.

    Medicine: It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit the growth of cancer cells.

    Industry: The compound can be used as a corrosion inhibitor in metal protection and as an additive in lubricants.

Mechanism of Action

The mechanism of action of 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.

    Pathways Involved: It can interfere with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Compounds such as 2-amino-5-mercapto-1,3,4-thiadiazole and 2-allylamino-5-methyl-1,3,4-thiadiazole share structural similarities with 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea.

    Cyclohexylurea Derivatives: Compounds like 1-cyclohexyl-3-phenylurea and 1-cyclohexyl-3-(4-chlorophenyl)urea also exhibit similar chemical properties.

Uniqueness

This compound is unique due to the presence of both the allylthio and cyclohexylurea moieties, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-cyclohexyl-3-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4OS2/c1-2-8-18-12-16-15-11(19-12)14-10(17)13-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H2,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGHBHWAPJKLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(S1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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